molecular formula C6H5ClIN B1459226 3-Chloro-4-iodo-2-methylpyridine CAS No. 1227578-12-2

3-Chloro-4-iodo-2-methylpyridine

Cat. No. B1459226
CAS RN: 1227578-12-2
M. Wt: 253.47 g/mol
InChI Key: MYBVOXJAEZQQLR-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-2-methylpyridine is a chemical compound that belongs to the pyridine family . It has a CAS Number of 1227578-12-2 and a molecular weight of 253.47 .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-iodo-2-methylpyridine is 1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 . The molecular formula is C6H5ClIN .


Physical And Chemical Properties Analysis

3-Chloro-4-iodo-2-methylpyridine is a solid at room temperature . It has a boiling point of 250.8±35.0 C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Modification

3-Chloro-4-iodo-2-methylpyridine serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity, especially due to the presence of both chloro and iodo substituents, enables it to participate in numerous chemical transformations. For example, halogen/halogen displacement reactions involving pyridines demonstrate the utility of such halogenated pyridines in synthesizing other halogenated derivatives through reactions with silyl-mediated agents, highlighting the compound's role in expanding the chemical repertoire of pyridine-based structures (Schlosser & Cottet, 2002).

Intermediate for Agrochemicals and Pharmaceuticals

The compound has been identified as a key intermediate in the production of agrochemicals and pharmaceuticals. Studies involving the synthesis and purification of related pyridine derivatives underscore their importance in creating efficient and safer production processes for chemicals that serve as the active ingredients in insecticides and potentially in drugs. This emphasizes the role of 3-Chloro-4-iodo-2-methylpyridine and its related compounds in enhancing agricultural productivity and addressing health-related challenges (Su Li, 2005).

Material Science and Catalysis

In material science and catalysis, derivatives of 3-Chloro-4-iodo-2-methylpyridine can be utilized for the development of novel materials and catalysts. For instance, halogen bonding in crystal structures, as seen with iodopyridinium cations, showcases the potential for designing new materials with specific properties. These materials could have applications ranging from catalysis to the development of new pharmaceutical formulations, demonstrating the broad utility of such halogenated pyridines in research and industry (Gorokh et al., 2019).

Photophysical Studies

Research into the photophysical properties of pyridine derivatives, including those related to 3-Chloro-4-iodo-2-methylpyridine, contributes to a deeper understanding of their electronic and structural characteristics. These studies are crucial for the development of new optical materials, sensors, and other technologies that leverage the unique properties of pyridine cores. Investigations into the vibrational, conformational, and electronic structures of chloro-methylpyridines provide insights into their reactivity and potential applications in advanced material science (Arjunan et al., 2012).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBVOXJAEZQQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-iodo-2-methylpyridine

CAS RN

1227578-12-2
Record name 3-chloro-4-iodo-2-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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